molecular formula C13H13N3O3S B2652636 N-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)isoxazole-5-carboxamide CAS No. 879144-93-1

N-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)isoxazole-5-carboxamide

Cat. No.: B2652636
CAS No.: 879144-93-1
M. Wt: 291.33
InChI Key: XYAVOVWZUBKYCY-UHFFFAOYSA-N
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Description

“N-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)isoxazole-5-carboxamide” is a compound that belongs to the class of heterocyclic compounds known as thiophenes . Thiophenes and their substituted derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 390.907, a density of 1.5±0.1 g/cm3, and a boiling point of 494.5±45.0 °C at 760 mmHg . Its molecular formula is C18H15ClN2O2S2 .

Scientific Research Applications

Synthesis and Heterocyclic Chemistry

Research into N-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)isoxazole-5-carboxamide and its derivatives has shown significant interest in the field of synthetic and heterocyclic chemistry. These compounds are utilized in synthesizing various heterocyclic compounds, demonstrating the versatility and reactivity of the thiophene moiety. For example, thiophenylhydrazonoacetates have been synthesized by coupling 2-diazo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide with ethyl cyanoacetate or ethyl acetoacetate, leading to the formation of pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives. This showcases the compound's role in producing a wide range of heterocyclic compounds with potential pharmaceutical applications (Mohareb et al., 2004).

Pharmaceutical Applications

The research into these compounds extends to their pharmaceutical applications, particularly their use in synthesizing compounds with antimicrobial, antitumor, antiarrhythmic, serotonin antagonist, and antianxiety activities. For instance, a series of N-(3-chloro-2-oxo-4-phenylazetidin-1-yl)/3-N-(4-oxo-2-arylthiazolidin-3-yl)-2-(methylsulfonamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamides derivatives were synthesized and showed significant activities against bacterial and fungal strains, indicating their potential as antimicrobial agents (Babu et al., 2012). Moreover, novel thiophene derivatives synthesized from 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide showed high activity in antiarrhythmic, serotonin antagonist, and antianxiety screenings compared to standard drugs, highlighting their therapeutic potential (Amr et al., 2010).

Antitumor Research

Additionally, the synthesis of antitumor agents such as temozolomide through intermediates related to this compound highlights the compound's significance in developing cancer treatments. Temozolomide, synthesized via new pathways involving similar intermediates, showcases the critical role of these compounds in medicinal chemistry research aimed at discovering new anticancer drugs (Wang et al., 1997).

Properties

IUPAC Name

N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3S/c14-11(17)10-7-3-1-2-4-9(7)20-13(10)16-12(18)8-5-6-15-19-8/h5-6H,1-4H2,(H2,14,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYAVOVWZUBKYCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=NO3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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